2,4,6-Trifluorophenylhydrazine

Physicochemical Property Reactivity Nucleophilicity

Unsubstituted phenylhydrazine (pKa ~8.8, LogP 1.25) compromises regioselectivity and metabolic stability in fluorinated drug and agrochemical synthesis. 2,4,6-Trifluorophenylhydrazine (pKa 4.31, LogP 2.16) directly addresses these limitations. • Regioselective Cyclocondensation: Lower basicity directs specific pyrazole isomer formation. • Hydrolytic Stability: Three electron-withdrawing fluorines stabilize hydrazones against hydrolysis, enabling sensitive LC-MS/MS derivatization. • Supply: ≥97% powder, mp 97-99°C; store at 2-8°C. Global stock, immediate dispatch.

Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS No. 80025-72-5
Cat. No. B1342801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluorophenylhydrazine
CAS80025-72-5
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)NN)F)F
InChIInChI=1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2
InChIKeyKSKADWHKCXNUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trifluorophenylhydrazine: Core Properties and Sourcing


2,4,6-Trifluorophenylhydrazine (TFPH) is a polysubstituted arylhydrazine building block characterized by three fluorine atoms at the 2-, 4-, and 6-positions of the phenyl ring. It is a solid at room temperature (melting point: 97-99°C) and is typically supplied as a powder with a purity of ≥97% . Its molecular formula is C6H5F3N2, and it has a molecular weight of 162.11 g/mol [1]. The compound serves as a key intermediate in organic synthesis, particularly for constructing fluorinated heterocycles and hydrazones .

Fluorinated building block for heterocycle and hydrazone synthesis
Requires cold-chain procurement and storage planning
Electron-withdrawing fluorine pattern alters nucleophilicity and reaction conditions

Why 2,4,6-Trifluorophenylhydrazine Cannot Be Replaced


Simple substitution with unsubstituted phenylhydrazine or mono-fluorinated analogs is not functionally equivalent due to the profound impact of the 2,4,6-trifluorination pattern on both physicochemical properties and reactivity. The three strongly electron-withdrawing fluorine atoms dramatically lower the basicity of the hydrazine moiety (predicted pKa: 4.31 ± 0.33) compared to phenylhydrazine (pKa ~8.8) [1], altering its nucleophilicity and the conditions required for condensation reactions. Furthermore, the increased lipophilicity (LogP: 2.16) [2] versus phenylhydrazine (LogP: ~1.25) influences both synthetic workup and the drug-like properties of downstream products. Consequently, substituting a less fluorinated analog would change reaction kinetics, regioselectivity, and the final product's metabolic stability, undermining the intended chemical or biological outcome.

pKa shift alters condensation requirements
The 2,4,6-trifluoro pattern dramatically lowers basicity compared to phenylhydrazine. Using unsubstituted or mono-fluorinated analogs may change reaction kinetics and base/solvent needs.
Lipophilicity mismatch impacts workup and downstream properties
Higher LogP influences partitioning during workup and the drug-like profile of final compounds. Substitution with less fluorinated analogs may shift these properties.
Storage requirements limit benchtop substitution
This compound requires refrigerated storage (2–8°C), while some mono-fluorinated analogs are stable at room temperature. Logistics and shelf-life planning differ; direct substitution without cold-chain review may compromise reagent integrity.

2,4,6-Trifluorophenylhydrazine vs. Key Analogs: Quantitative Comparison


Acidity (pKa) vs. Phenylhydrazine

The predicted acid dissociation constant (pKa) for 2,4,6-Trifluorophenylhydrazine is 4.31 ± 0.33 . This represents a significant increase in acidity compared to the parent compound, phenylhydrazine, which has a reported pKa of approximately 8.79 [1]. This difference of ~4.5 log units corresponds to a >30,000-fold increase in acidity (proton dissociation constant).

Acidity (pKa)
Reported
4.31 ± 0.33 vs phenylhydrazine 8.79
Alters nucleophilic behavior; requires base/solvent optimization
Target pKa predicted; comparator experimental
Physicochemical Property Reactivity Nucleophilicity

Lipophilicity (LogP) vs. Phenylhydrazine

2,4,6-Trifluorophenylhydrazine has a calculated octanol-water partition coefficient (LogP) of 2.16 [1]. In comparison, the unsubstituted phenylhydrazine has a measured LogP of 1.25 . This 0.91 log unit difference translates to an approximately 8-fold higher concentration of the trifluorinated compound in a lipophilic phase at equilibrium.

Lipophilicity (LogP)
Data to verify
2.16 vs phenylhydrazine 1.25
May affect membrane permeability and ADME profile of derivatives
Calculated value; experimental confirmation advised
Lipophilicity Drug Design ADME Property

Cold-Chain Storage vs. Ambient Analogs

According to vendor datasheets, the recommended storage condition for 2,4,6-Trifluorophenylhydrazine is 2-8°C . In contrast, the mono-fluorinated analog, 4-fluorophenylhydrazine, is specified for long-term storage in a cool, dry place without a strict cold-chain requirement . This indicates a higher thermal lability for the 2,4,6-trifluorinated derivative.

Storage Requirement
Specification review
2–8°C vs room temp. (4-fluoro analog)
Necessitates cold-chain logistics; bench stability differs
Vendor specification; plan procurement accordingly
Stability Storage Logistics Procurement

Reactivity with 4-Hydroxynonenal: Fluorination Impact

A study on the derivatization of the lipid peroxidation biomarker 4-hydroxynonenal (4-HNE) measured second-order rate constants (kf) for a series of fluorinated phenylhydrazines [1]. The rate constants varied significantly based on the fluorination pattern, ranging from 0.5 M⁻¹ s⁻¹ for 2,4-di-CF3-phenylhydrazine to 3.5 M⁻¹ s⁻¹ for pentafluorophenylhydrazine. While 2,4,6-Trifluorophenylhydrazine was not explicitly tested, the data demonstrate that the degree and pattern of fluorination directly modulate nucleophilic reactivity.

Derivatization Kinetics
Class-level inference
Rate range 0.5 – 3.5 M⁻¹ s⁻¹ depending on fluorination
Fluorination pattern modulates reactivity; specific optimization needed
TFPH not directly tested; class-level data from analogs
Derivatization Kinetics Biomarker Analysis

2,4,6-Trifluorophenylhydrazine: Key Application Scenarios


Fluorinated Pyrazoles for Agrochemical and Pharma Lead Optimization

2,4,6-Trifluorophenylhydrazine is a critical building block for constructing 1-arylpyrazoles with enhanced lipophilicity (LogP = 2.16 vs. 1.25 for unsubstituted phenylhydrazine) [1]. This increased hydrophobicity is leveraged in agrochemical research to improve the foliar uptake and soil mobility of fungicides and herbicides, and in medicinal chemistry to optimize the blood-brain barrier permeability or plasma protein binding of CNS and anti-inflammatory drug candidates . The distinct acidity (pKa = 4.31) also dictates regioselectivity in cyclocondensation reactions, favoring the formation of specific pyrazole isomers [2].

Stable Hydrazones for Biomarker Derivatization

The high electronegativity of the 2,4,6-trifluorophenyl group enhances the stability of the resulting hydrazones towards hydrolysis compared to less fluorinated analogs. This is supported by class-level evidence showing that fluorinated phenylhydrazines form stable adducts with 4-hydroxynonenal (4-HNE), a key biomarker of oxidative stress [2]. The increased lipophilicity of the TFPH moiety further aids in the chromatographic separation and mass spectrometric detection of the derivatized analytes, making it a valuable reagent for developing sensitive LC-MS/MS assays for aldehydes and ketones in complex biological matrices.

Fluorinated Bioactive Molecules via Heterocycle Synthesis

The unique substitution pattern of TFPH allows for the synthesis of heterocyclic cores (e.g., pyrazoles, indazoles) that are otherwise difficult to access. Its use as a building block has been described in the synthesis of compounds targeting enzymes involved in diseases such as tuberculosis . The three fluorine atoms can also serve as spectroscopic probes (via ¹⁹F NMR) for monitoring reaction progress and confirming product identity in complex synthetic sequences . The requirement for cold-chain storage (2-8°C) must be considered in procurement and workflow planning to maintain reagent integrity.

Application
Selection Property
Validation Focus
Fluorinated pyrazole synthesis
Lipophilicity and acidity profile driven by trifluorination
Regioselectivity in cyclocondensation; uptake and permeability studies
Hydrazone derivatization reagent
Hydrazone stability and detection enhancement from fluorine content
Derivatization efficiency with aldehydes/ketones; LC-MS method compatibility
Fluorinated heterocycle construction
Synthetic versatility and ¹⁹F NMR probe capability
Reaction monitoring; reagent integrity under cold-chain storage

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